N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-3-carboxamide
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Overview
Description
“N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-3-carboxamide” is a complex organic compound that contains several functional groups, including a pyrrolidine ring, a phenyl ring, an indole ring, and a carboxamide group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the attachment of the phenyl and indole rings, and finally the addition of the carboxamide group . The exact synthesis process would depend on the specific reactions used and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, phenyl, and indole rings, as well as the carboxamide group . The spatial orientation of these groups and their stereochemistry would play a significant role in the compound’s properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, phenyl ring, indole ring, and carboxamide group could all potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its functional groups and their interactions with each other .Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-16-10-11-23(13-16)15-8-6-14(7-9-15)22-20(24)18-12-21-19-5-3-2-4-17(18)19/h2-9,12,16,21H,10-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATNHXZKGAUWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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